

An In-Depth Technical Guide to the Spectral Data of Methyl 2-Thiofuroate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-thiofuroate

Cat. No.: B088921

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for **methyl 2-thiofuroate** (CAS No. 13679-61-3). The information is presented in a structured format to facilitate easy access and comparison for research and development applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry analyses of **methyl 2-thiofuroate**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.62	dd	1.8, 0.8	1H	H5
7.20	dd	3.6, 0.8	1H	H3
6.52	dd	3.6, 1.8	1H	H4
2.43	s	-	3H	S-CH ₃

dd = doublet of doublets, s = singlet

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
185.0	C=O
151.7	C2
146.1	C5
122.1	C3
112.4	C4
13.9	S-CH ₃

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3110	Medium	=C-H stretch (furan)
2920	Weak	C-H stretch (methyl)
1660	Strong	C=O stretch (thioester)
1570, 1470	Medium	C=C stretch (furan ring)
1230	Strong	C-O-C stretch (furan)
1150	Medium	C-S stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
142	100	[M] ⁺ (Molecular Ion)
95	80	[M - SCH ₃] ⁺
67	40	[Furan] ⁺
39	30	[C ₃ H ₃] ⁺

Experimental Protocols

The spectral data presented in this guide were obtained using standard analytical techniques for organic compounds. While specific instrument parameters for the referenced data are not publicly available, the following are detailed, generalized methodologies representative of how such data is typically acquired.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **methyl 2-thiofuroate** is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **^1H NMR Acquisition:** The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz). Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required. Proton decoupling is employed to simplify the spectrum to single lines for each carbon atom. The spectral width is set to approximately 220 ppm.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **methyl 2-thiofuroate**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the instrument's sample compartment, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

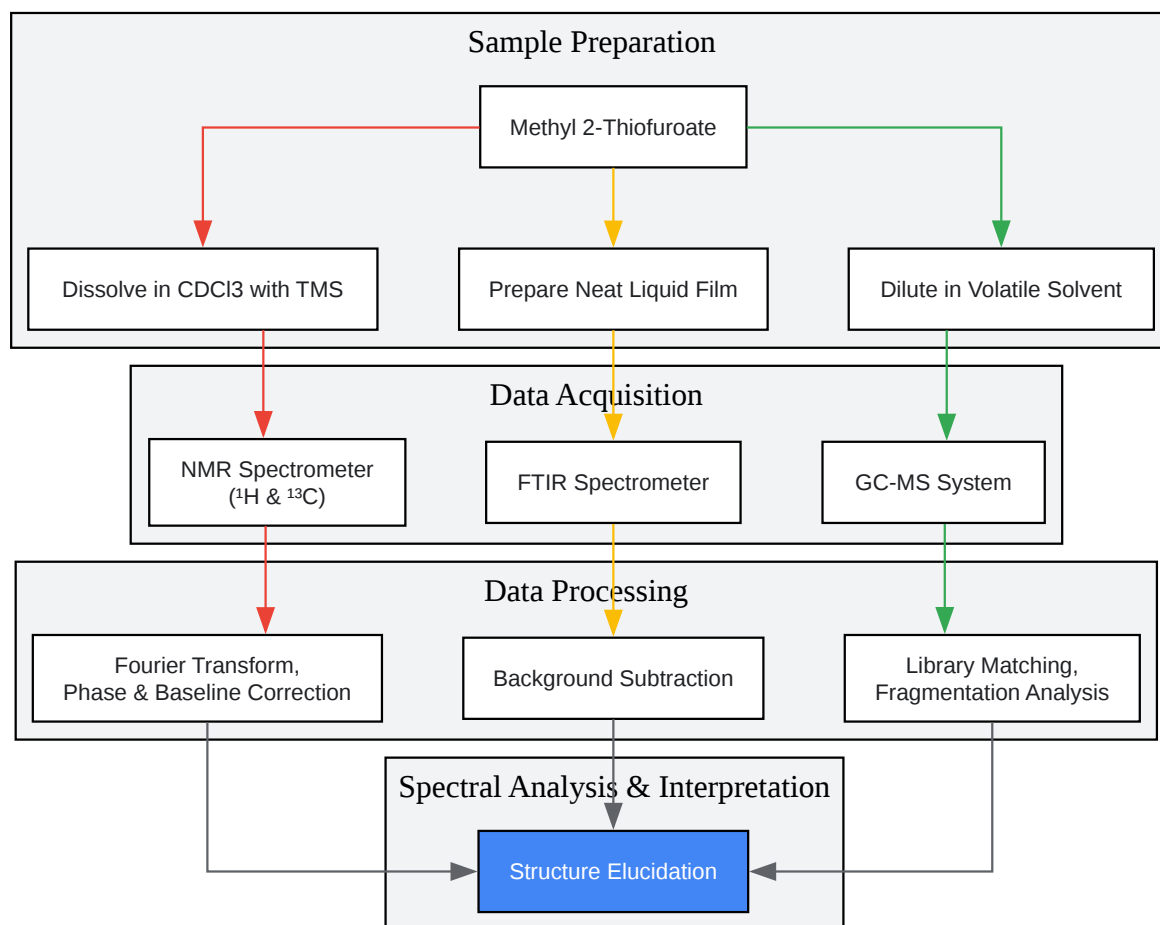
Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **methyl 2-thiofuroate** in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is volatilized and separated from the solvent on a capillary column (e.g., DB-5ms). As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, most commonly by Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection and Data Processing:** The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualizations

Workflow for Spectral Analysis of Methyl 2-Thiofuroate

The following diagram illustrates the logical workflow for obtaining and analyzing the spectral data of a chemical compound like **methyl 2-thiofuroate**.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral Data of Methyl 2-Thiofuroate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b088921#methyl-2-thiofuroate-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b088921#methyl-2-thiofuroate-spectral-data-nmr-ir-ms)

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